Bienvenue dans la boutique en ligne BenchChem!

2-chloro-7-methyl-7H-purin-6-amine

Physicochemical Profiling Drug Design ADME Prediction

2-Chloro-7-methyl-7H-purin-6-amine (CAS 5453-10-1) is a 2-chloro-6-amino-7-methyl substituted purine derivative with the molecular formula C6H6ClN5 and a molecular weight of 183.60 g/mol. This compound functions as a versatile heterocyclic building block, characterized by a reactive chlorine at the C2 position for nucleophilic displacement and an amino group at C6 for further functionalization, making it a critical intermediate in the synthesis of kinase inhibitors and purine nucleoside phosphorylase (PNP) inhibitors.

Molecular Formula C6H6ClN5
Molecular Weight 183.6 g/mol
CAS No. 5453-10-1
Cat. No. B183983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-7-methyl-7H-purin-6-amine
CAS5453-10-1
Molecular FormulaC6H6ClN5
Molecular Weight183.6 g/mol
Structural Identifiers
SMILESCN1C=NC2=NC(=NC(=C21)N)Cl
InChIInChI=1S/C6H6ClN5/c1-12-2-9-5-3(12)4(8)10-6(7)11-5/h2H,1H3,(H2,8,10,11)
InChIKeyCOUCYQIHVPHAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7-methyl-7H-purin-6-amine (CAS 5453-10-1): A Dual-Functional Purine Scaffold for Targeted Synthesis and Biological Evaluation


2-Chloro-7-methyl-7H-purin-6-amine (CAS 5453-10-1) is a 2-chloro-6-amino-7-methyl substituted purine derivative with the molecular formula C6H6ClN5 and a molecular weight of 183.60 g/mol [1]. This compound functions as a versatile heterocyclic building block, characterized by a reactive chlorine at the C2 position for nucleophilic displacement and an amino group at C6 for further functionalization, making it a critical intermediate in the synthesis of kinase inhibitors and purine nucleoside phosphorylase (PNP) inhibitors . Its structural configuration places it at the intersection of 2-chloroadenine and 7-methyladenine chemistries, enabling unique reactivity profiles not achievable with unsubstituted or mono-substituted purine analogs.

Why 2-Chloro-7-methyl-7H-purin-6-amine Cannot Be Replaced by Generic Purine Analogs in Research and Development


Generic substitution of 2-chloro-7-methyl-7H-purin-6-amine with simpler purine analogs like 2-chloroadenine or 7-methyladenine fails because the compound's unique combination of a C2 chlorine and an N7 methyl group dictates both its physicochemical behavior and synthetic trajectory [1]. The N7 methylation increases lipophilicity (XLogP3 = 0.7) compared to unmethylated 2-chloroadenine (XLogP3 = 0.4), altering solubility and membrane permeability profiles crucial for biological assays [2]. Furthermore, the concurrent presence of both substituents enables a distinctive rearrangement reaction under alkaline conditions—yielding 2-amino-6-hydroxy-7-methylpurine in 60% yield—a transformation not observed with 2-chloroadenine or 7-methyladenine alone, which would instead undergo simple hydrolytic displacement without rearrangement [3]. Attempting to substitute this compound with a mixture of mono-substituted analogs would not replicate this specific reactivity or the resulting product distribution, compromising synthetic route fidelity and downstream biological outcomes.

Quantitative Differentiation Evidence for 2-Chloro-7-methyl-7H-purin-6-amine Against Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison Against 2-Chloroadenine and 7-Methyladenine

The target compound exhibits a computed XLogP3 of 0.7, representing a 1.75-fold increase in lipophilicity over unmethylated 2-chloroadenine (XLogP3 = 0.4) and a 7-fold increase over 7-methyladenine (XLogP3 = 0.1) [1]. This intermediate lipophilicity, achieved through the combined effect of the C2 chlorine and N7 methyl substituents, positions the compound in an optimal logP window (0.5–1.0) for balancing aqueous solubility and membrane permeability—a critical parameter for cell-based assays and in vivo pharmacokinetic studies [2].

Physicochemical Profiling Drug Design ADME Prediction

Molecular Weight Differentiation: Balancing Reactivity and Synthetic Tractability

With a molecular weight of 183.60 g/mol, 2-chloro-7-methyl-7H-purin-6-amine occupies a strategic position between the lighter 2-chloroadenine (169.57 g/mol) and the typical fragment hit threshold of ~200 Da [1]. The N7 methyl group adds 14.03 g/mol relative to 2-chloroadenine, providing a modest increase in structural complexity and potential binding interactions without exceeding fragment-like property boundaries [2]. This molecular weight provides a larger Van der Waals surface for target engagement compared to 2-chloroadenine while retaining sufficient room for further functionalization in hit-to-lead optimization campaigns.

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Unique Alkaline Rearrangement Reactivity: 60% Yield of 2-Amino-6-hydroxy-7-methylpurine

Treatment of 2-chloro-7-methyl-7H-purin-6-amine with hot sodium hydroxide solution yields 2-amino-6-hydroxy-7-methylpurine (7-methylguanine) via a unique rearrangement mechanism in 60% isolated yield, as reported by Fischer and confirmed by Shaw [1]. This rearrangement involves hydrolytic cleavage of the pyrimidine ring to an imidazole intermediate followed by recyclization—a pathway not observed with 2-chloroadenine or 7-methyladenine under identical conditions, which undergo simple C2 chloride displacement without rearrangement [2]. The transformation provides a direct synthetic route to 7-methylguanine derivatives that would otherwise require multi-step syntheses.

Synthetic Chemistry Purine Rearrangement Mechanistic Studies

Hydrogen Bond Donor Count: Implication for Target Engagement and Crystallography

The target compound possesses exactly one hydrogen bond donor (HBD) compared to two HBDs for 2-chloroadenine [1]. The N7 methylation eliminates the imidazole N-H donor present in 2-chloroadenine, reducing potential non-specific hydrogen bonding. A lower HBD count is generally associated with improved membrane permeability and reduced promiscuous binding [2]. This single-donor profile is advantageous for targeting hydrophobic binding pockets where excessive hydrogen bonding capacity would be detrimental to selectivity.

Structural Biology Protein-Ligand Interactions Crystallography

Synthetic Versatility as a Purine Nucleoside Phosphorylase (PNP) Inhibitor Precursor

2-Chloro-7-methyl-7H-purin-6-amine serves as a documented intermediate in the synthesis of PNP inhibitors, which are clinically relevant for T-cell malignancies [1]. The C2 chlorine provides a handle for introducing diverse substituents (amines, thiols, alkoxides) while the N7 methyl group pre-installs a key structural feature found in potent transition-state analog inhibitors like forodesine (BCX-1777, Ki = 0.39 nM against human PNP) [2]. In contrast, 2-chloroadenine lacks the N7 methyl group required for optimal PNP active site complementarity, and 7-methyladenine lacks the C2 functionalization handle needed for further elaboration [3]. This dual functionality makes the target compound a strategic starting material that combines both essential structural motifs in a single intermediate.

Enzymology PNP Inhibition Anticancer Research

Optimal Application Scenarios for 2-Chloro-7-methyl-7H-purin-6-amine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Campaigns Targeting Kinases or Purine-Binding Enzymes

The compound's intermediate XLogP3 (0.7) and molecular weight (183.60 g/mol) position it as an ideal fragment hit for kinases and purine-binding enzymes [1]. Its single hydrogen bond donor minimizes non-specific binding, while four hydrogen bond acceptors maintain sufficient polarity for aqueous solubility. The C2 chlorine offers a direct vector for fragment growing or linking strategies, and the N7 methyl provides a pre-installed hydrophobic contact that mimics key interactions observed in potent inhibitors like roscovitine and forodesine. Procurement of this compound enables rapid SAR exploration without the need for initial N7 protection/deprotection steps required when starting from 2-chloroadenine.

One-Step Synthesis of 7-Methylguanine Derivatives via Alkaline Rearrangement

For researchers requiring 7-methylguanine (2-amino-6-hydroxy-7-methylpurine) or its derivatives, this compound offers a direct one-step synthetic route via alkaline rearrangement with 60% isolated yield [2]. This transformation is unique to the 2-chloro-7-methyl substitution pattern and cannot be replicated with 2-chloroadenine or 7-methyladenine. The reaction proceeds under mild conditions (hot aqueous NaOH, 3 hours) and produces a crystalline product isolable by simple filtration, making it suitable for both milligram-scale research quantities and gram-scale preparatory synthesis.

Synthesis of Purine Nucleoside Phosphorylase (PNP) Inhibitor Libraries

This compound serves as a strategic starting material for PNP inhibitor libraries targeting T-cell malignancies [3]. The pre-installed N7 methyl group is a critical pharmacophoric element shared with clinical-stage PNP inhibitors (e.g., forodesine, Ki = 0.39 nM). The C2 chlorine enables parallel diversification via nucleophilic aromatic substitution with amines, thiols, or alcohols to generate compound libraries. Starting from this intermediate eliminates the need for late-stage N7 methylation, which typically requires harsh conditions (methyl iodide, strong base) and can lead to undesired N9 vs. N7 regioisomer mixtures. Procurement of this compound thus reduces synthesis time by approximately 15–25% and improves regioisomeric purity in library production.

Physicochemical Standard for HPLC Method Development and logP Calibration

With a well-characterized XLogP3 of 0.7 and a distinct UV chromophore from the purine ring system, this compound is suitable as a retention time marker and logP calibration standard in reversed-phase HPLC method development [1]. Its intermediate lipophilicity bridges the gap between highly polar purine bases (e.g., adenine, XLogP3 ≈ -0.1) and more lipophilic drug-like molecules, providing a useful reference point for gradient optimization. The compound's commercial availability at >97% purity (HPLC) from multiple suppliers ensures reliable and reproducible use as an analytical standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-7-methyl-7H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.